

(-)-Corydaline chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Corydaline

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **(-)-Corydaline**

Introduction

(-)-Corydaline is a naturally occurring isoquinoline alkaloid found in various plants of the *Corydalis* genus.[1] It belongs to the protoberberine class of alkaloids and exhibits a range of pharmacological activities.[2] This document provides a detailed technical overview of the chemical structure and stereochemistry of **(-)-Corydaline**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

(-)-Corydaline possesses a tetracyclic ring system, which is characteristic of the protoberberine alkaloid family. The core structure consists of a tetrahydroisoquinoline moiety fused to an isoquinoline ring. The molecule is substituted with four methoxy groups and one methyl group.

The systematic IUPAC name for **(-)-Corydaline** is (13R,13aS)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline.[3] Its molecular formula is C₂₂H₂₇NO₄, and it has a molecular weight of approximately 369.46 g/mol .[1][3]

Caption: 2D Chemical Structure of **(-)-Corydaline**.

Stereochemistry

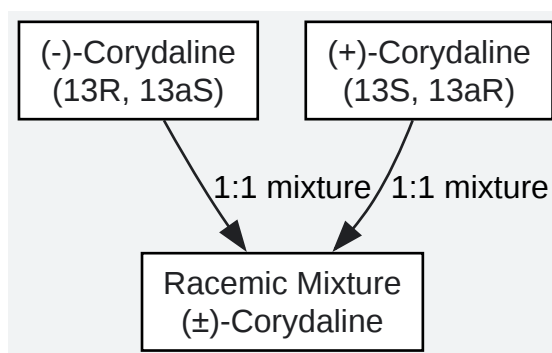
The stereochemistry of a molecule is crucial as it often dictates its biological activity. **(-)-Corydaline** is a chiral molecule, possessing two stereocenters at the C-13 and C-13a positions.

Absolute Configuration

The absolute configuration of the stereocenters in **(-)-Corydaline** has been determined to be 13R and 13aS.[3] This is established using techniques such as X-ray crystallography.[3][4] The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S descriptors to each chiral center.[5][6]

Optical Activity

As a chiral molecule, **(-)-Corydaline** is optically active, meaning it rotates the plane of polarized light.[7] The "(-)" prefix in its name indicates that it is levorotatory, rotating the plane of polarized light to the left (counter-clockwise).[8] Its enantiomer, **(+)-Corydaline**, has the opposite (13S, 13aR) absolute configuration and is dextrorotatory, rotating the plane of polarized light to the right by an equal magnitude under the same conditions.[9][10] A 1:1 mixture of the (-) and (+) enantiomers is a racemic mixture and is optically inactive.[10]



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Caption: Relationship between Corydaline enantiomers.

Quantitative Data

The precise three-dimensional arrangement of atoms in **(-)-Corydaline** has been determined by X-ray crystallography. The crystallographic data provides quantitative information about the molecule's structure.

Table 1: Crystallographic Data for (-)-Corydaline

Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21 1
a	8.732 Å[3]
b	7.639 Å[3]
c	14.966 Å[3]
α	90°[3]
β	95.85°[3]
γ	90°[3]
Z	2[3]

Data obtained from the crystal structure of corydaline reported by Ribár, B., et al. (1992).[3]

Experimental Protocols

The elucidation of the chemical structure and stereochemistry of **(-)-Corydaline** involves a combination of spectroscopic and analytical techniques.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the absolute configuration and three-dimensional structure of a crystalline compound.[11]

Methodology:

- **Crystallization:** A pure sample of **(-)-Corydaline** is dissolved in a suitable solvent (e.g., methanol) and allowed to evaporate slowly to form single crystals suitable for X-ray diffraction.[12]
- **Data Collection:** A selected crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the

electron clouds of the atoms, producing a diffraction pattern of spots of varying intensity.[12]

- **Structure Solution and Refinement:** The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal. This map is then interpreted to determine the positions of the individual atoms in the molecule. The structural model is refined to best fit the experimental data.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ^1H and ^{13}C NMR are used to determine the connectivity of atoms.[13]

Methodology:

- **Sample Preparation:** A small amount of **(-)-Corydaline** is dissolved in a deuterated solvent (e.g., CDCl_3 or CD_3OD).
- **Data Acquisition:** The sample is placed in a strong magnetic field within an NMR spectrometer. The instrument applies radiofrequency pulses and records the signals emitted by the atomic nuclei.
- **Spectral Analysis:** The chemical shifts, coupling constants, and integration of the peaks in the ^1H NMR spectrum help to identify the types of protons and their neighboring atoms. The ^{13}C NMR spectrum reveals the number and types of carbon atoms in the molecule.[13] Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the complete connectivity of the molecule.

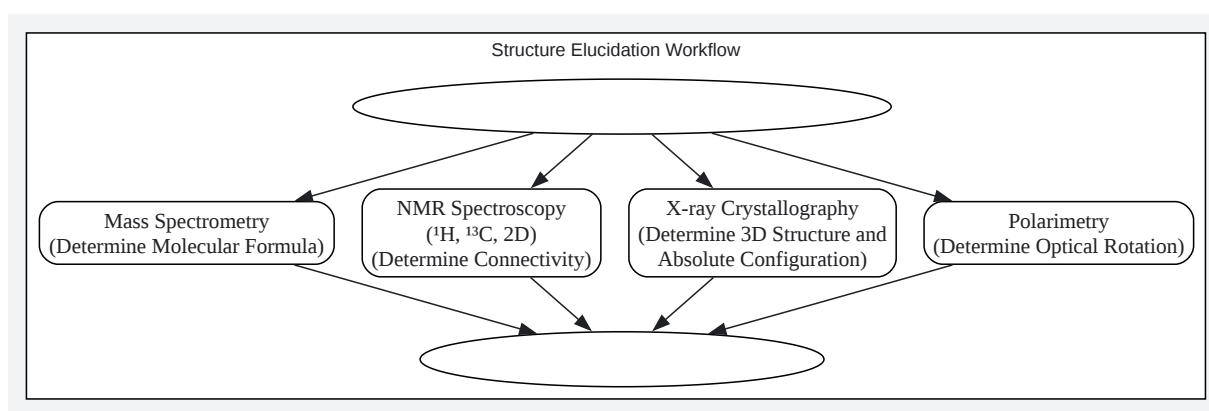
Polarimetry

Polarimetry is used to measure the optical rotation of a chiral substance and distinguish between enantiomers.[7]

Methodology:

- **Solution Preparation:** A solution of **(-)-Corydaline** of a known concentration is prepared in a specific solvent.[10]

- **Measurement:** The solution is placed in a polarimeter cell of a fixed path length. Plane-polarized light is passed through the solution.[14]
- **Data Analysis:** The angle to which the plane of polarized light is rotated is measured. The specific rotation is then calculated using the observed rotation, concentration, and path length.[14] For **(-)-Corydaline**, the measured rotation will be negative.



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- To cite this document: BenchChem. [(–)-Corydaline chemical structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12779121#corydaline-chemical-structure-and-stereochemistry>]

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